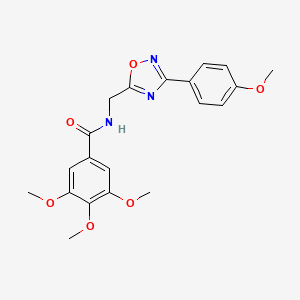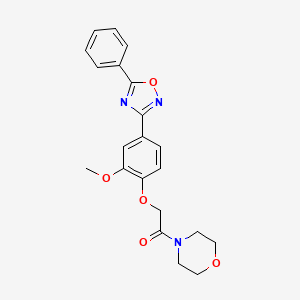
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide, also known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. In
Mechanism of Action
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide inhibits glutamate transporters by binding to the substrate binding site of the transporter protein. This prevents glutamate from being transported into the cell, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can have a number of effects on neuronal function, including modulation of synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to modulate synaptic plasticity and neuronal excitability, and has been implicated in the regulation of learning and memory. This compound has also been shown to have neuroprotective effects, and has been studied for its potential applications in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide is its potency as a glutamate transporter inhibitor. This makes it a valuable tool for studying the role of glutamate in various physiological processes. However, one limitation of this compound is its potential for off-target effects, which can complicate data interpretation. Additionally, this compound has a relatively short half-life, which can make it difficult to work with in some experimental settings.
Future Directions
There are a number of future directions for research on 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide. One area of interest is the development of more selective glutamate transporter inhibitors, which could help to minimize off-target effects. Another area of interest is the study of this compound in animal models of neurological disorders, such as Alzheimer's disease and epilepsy. Finally, there is interest in exploring the potential therapeutic applications of this compound in the treatment of these and other neurological disorders.
Synthesis Methods
The synthesis of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide involves a number of steps, starting with the reaction of tert-butyl hydrazine with 4-methoxy-N-propylbenzenesulfonyl chloride to form 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylic acid tert-butyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-methoxy-N-propylbenzenesulfonamide to produce this compound.
Scientific Research Applications
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. Glutamate is an important neurotransmitter that plays a key role in many physiological processes, including learning and memory, synaptic plasticity, and neuronal development. This compound has been shown to be effective in modulating glutamate levels in the brain, making it a valuable tool for studying the role of glutamate in various physiological processes.
Properties
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-6-9-17-24(20,21)11-7-8-13(22-5)12(10-11)14-18-15(23-19-14)16(2,3)4/h7-8,10,17H,6,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJDCQMNMAYWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)






![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)
